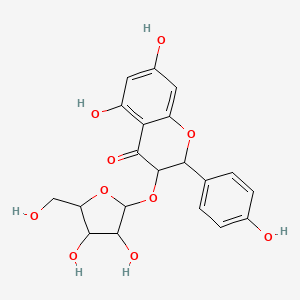
Dihydrokaempferol-3-O-arabinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrokaempferol-3-O-arabinoside is a flavonoid glycoside, a type of compound commonly found in various fruits, vegetables, and plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrokaempferol-3-O-arabinoside typically involves the glycosylation of dihydrokaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a sugar moiety from a donor molecule to dihydrokaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl halides or glycosyl trichloroacetimidates in the presence of a catalyst such as silver triflate .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express the necessary enzymes for the biosynthesis of dihydrokaempferol and its subsequent glycosylation .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrokaempferol-3-O-arabinoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into kaempferol-3-O-arabinoside.
Reduction: This reaction can reduce the carbonyl group in the flavonoid structure.
Substitution: This reaction can involve the replacement of the arabinoside moiety with other sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Glycosyl halides and glycosyl trichloroacetimidates are commonly used in the presence of catalysts like silver triflate.
Major Products
Oxidation: Kaempferol-3-O-arabinoside.
Reduction: Reduced forms of this compound.
Substitution: Various glycosylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Dihydrokaempferol-3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mécanisme D'action
The mechanism of action of dihydrokaempferol-3-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Kaempferol-3-O-arabinoside
- Quercetin-3-O-arabinoside
- Dihydroquercetin-3-O-arabinoside
Uniqueness
Dihydrokaempferol-3-O-arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Propriétés
Numéro CAS |
1573177-78-2 |
|---|---|
Formule moléculaire |
C20H20O10 |
Poids moléculaire |
420.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















